molecular formula C12H21ClN2O3S B2954447 5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856099-97-2

5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2954447
CAS No.: 1856099-97-2
M. Wt: 308.82
InChI Key: LPUNHZLCBIZSNT-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring substituted with sec-butoxymethyl and sec-butyl groups, as well as a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Scientific Research Applications

5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride is largely dependent on its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity. The pyrazole ring may also interact with specific receptors or enzymes, modulating their activity through non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

    5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonate: Similar structure but with a sulfonate group instead of sulfonyl chloride.

    1-sec-butyl-1H-pyrazole-4-sulfonyl chloride: Lacks the sec-butoxymethyl group.

Uniqueness

5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both sec-butoxymethyl and sec-butyl groups, which can influence its reactivity and interaction with biological targets. The combination of these groups with the sulfonyl chloride functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

1-butan-2-yl-5-(butan-2-yloxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3S/c1-5-9(3)15-11(8-18-10(4)6-2)12(7-14-15)19(13,16)17/h7,9-10H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUNHZLCBIZSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)S(=O)(=O)Cl)COC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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